Tadalafil Hydroxypiperidone is a compound related to tadalafil, a well-known medication primarily used for treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. Tadalafil itself is classified as a phosphodiesterase type 5 inhibitor, which enhances blood flow by inhibiting the enzyme phosphodiesterase type 5. Tadalafil Hydroxypiperidone is recognized as an impurity of tadalafil and has the chemical formula .
Tadalafil Hydroxypiperidone is derived from the synthesis of tadalafil, which was first approved in 2003. It falls under the category of small molecules and is classified as a pharmaceutical impurity. Its presence in pharmaceutical formulations can be critical for quality control and regulatory compliance .
The synthesis of Tadalafil Hydroxypiperidone involves several chemical reactions, primarily focusing on modifications to the tadalafil structure. The two main synthetic routes for tadalafil, which also yield Tadalafil Hydroxypiperidone as a byproduct or impurity, include:
These synthetic methods have been evaluated for their efficiency and purity profiles, ensuring that any impurities like Tadalafil Hydroxypiperidone are identified and characterized.
Tadalafil Hydroxypiperidone has a complex molecular structure characterized by multiple functional groups that influence its pharmacological properties. The structural formula can be represented as follows:
The compound features hydroxyl groups and piperidine rings, which contribute to its interaction with biological targets. Detailed structural data can be accessed through databases like PubChem .
Tadalafil Hydroxypiperidone can participate in various chemical reactions typical of compounds containing hydroxyl and amine functionalities:
These reactions are essential for understanding its stability and behavior in pharmaceutical formulations.
Tadalafil Hydroxypiperidone shares a mechanism of action similar to that of tadalafil, primarily through the inhibition of phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate within smooth muscle cells:
This mechanism is crucial not only for erectile function but also for alleviating symptoms associated with pulmonary arterial hypertension by promoting vasodilation in pulmonary vasculature .
Tadalafil Hydroxypiperidone exhibits distinct physical and chemical properties:
These properties are vital for formulation development and storage considerations .
While Tadalafil Hydroxypiperidone itself does not have direct therapeutic applications, it serves significant roles in pharmaceutical development:
The synthesis of tadalafil hydroxypiperidone primarily occurs via two mechanistic pathways during tadalafil production, both involving critical ring modifications:
Pictet-Spengler Cyclization Route: D-tryptophan methyl ester hydrochloride undergoes cyclization with piperonal in aprotic solvents (e.g., dichloromethane) under acidic catalysis. Hydroxypiperidone formation occurs competitively when water infiltrates the reaction system, leading to nucleophilic attack at the iminium carbon (C6a). This hydrolytic pathway becomes predominant at elevated temperatures (>40°C) or with excess trifluoroacetic acid, yielding the 6a-hydroxy derivative instead of the desired tetracyclic intermediate [7] [9].
DCC/HOBt-Mediated Acylation Route: Cyclization of the tryptophan-piperonal adduct with sarcosine derivatives utilizes dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Residual moisture generates hydroxypiperidone via in situ hydrolysis of the activated ester intermediate. Recent one-pot methodologies minimize this side reaction by maintaining rigorous anhydrous conditions and incorporating molecular sieves, reducing impurity levels to <0.1% [2] [9].
Table 1: Comparative Analysis of Synthetic Routes for Hydroxypiperidone Formation
Synthetic Parameter | Pictet-Spengler Route | DCC/HOBt-Mediated Route |
---|---|---|
Key Reagents | TFA, Piperonal, D-tryptophan ester | DCC, HOBt, Sarcosine derivatives |
Critical Impurity Trigger | Water content >200 ppm | Residual solvent polarity >30 (ET30) |
Temperature Sensitivity | >40°C (50% impurity yield) | >25°C (15-20% impurity yield) |
Solvent Dependence | Polar solvents increase hydrolysis | Aprotic solvents suppress hydrolysis |
Industrial Scalability | Moderate (requires strict drying) | High (compatible with continuous processing) |
Recent innovations include photocatalytic reductive amination strategies that directly introduce the hydroxyl group via radical intermediates, achieving 78% regioselectivity at C6a without hydrolytic conditions [7].
The hydroxypiperidone moiety introduces a new chiral center (C6a) alongside tadalafil's existing stereogenic elements (C6, C12a, C12b), creating complex diastereomeric mixtures:
Stereochemical Identity: Pharmacopeial standards specify the (6R,12aR,12bR)-6a-hydroxy configuration as the relevant impurity. This stereoisomer forms preferentially due to stereoelectronic guidance during nucleophilic addition, where water approaches antiperiplanar to the C12b-N bond [6] [7].
Analytical Differentiation: 1H NMR distinguishes diastereomers via distinct coupling patterns: the C6a proton in the pharmacopeial isomer resonates at δ 4.87 ppm (dd, J = 5.1, 10.3 Hz), whereas the (6S)-epimer shows δ 5.12 ppm (t, J = 6.8 Hz). Chiral HPLC with amylose-based stationary phases achieves baseline separation (α = 1.28) using heptane/ethanol gradients [7].
Table 2: Properties of Tadalafil Hydroxypiperidone Stereoisomers
Stereochemical Configuration | Relative Energy (kcal/mol) | HPLC Retention (min) | PDE5 Binding Affinity (Kd, µM) |
---|---|---|---|
(6R,6aR,12aR,12bR) | 0 (reference) | 12.3 | 28.5 ± 1.2 |
(6R,6aS,12aR,12bR) | +1.7 | 13.8 | >100 |
(6S,6aR,12aR,12bR) | +3.2 | 14.2 | Not detected |
(6S,6aS,12aR,12bR) | +4.9 | 15.6 | Not detected |
Manufacturing controls include:
Comprehensive SAR analysis reveals how hydroxypiperidone structural modifications impact biological interactions:
Dioxolane Ring Expansion: Incorporating methylenedioxy analogues (e.g., 8-methoxybenzo[d][1,3]dioxole) compensates for affinity loss by strengthening van der Waals interactions with Phe820 [1].
Metabolic Consequences: Transcriptomics-metabolomics integration demonstrates that hydroxypiperidone derivatives preferentially disrupt alanine, aspartate, and glutamate metabolism in colorectal cancer cells. Downregulation of GPT (alanine transaminase, 5.8-fold) and GGT5 (glutamyltransferase, 4.2-fold) correlates with anti-proliferative effects independent of PDE5 inhibition [1].
Quinolone Hybrids: Incorporating 6-aminoquinolone scaffolds at C7 creates dual-targeting molecules with enhanced anticancer profiles. These hybrids demonstrate 3.03 µM activity against HCV NS5B polymerase while retaining partial PDE5 interaction [8].
Environmental impact reduction strategies focus on solvent selection, catalysis, and process intensification:
Solvent Optimization: Life-cycle assessment identifies dimethyl carbonate (GSK score 6) as superior to tetrahydrofuran (score 2) for Pictet-Spengler reactions, reducing E-factor from 32 to 11. Continuous flow systems achieve 98% water recycling in workup steps [9].
Catalytic Improvements:
Table 3: Environmental Metrics for Hydroxypiperidone Synthesis Methodologies
Process Parameter | Traditional Batch Process | Green Continuous Process | Improvement Factor |
---|---|---|---|
PMI (Process Mass Intensity) | 86 kg/kg | 18 kg/kg | 4.8× reduction |
E-Factor | 85 (solvents dominate) | 9.5 | 9× reduction |
Energy Consumption | 1,580 MJ/kg | 320 MJ/kg | 4.9× reduction |
Water Usage | 230 L/kg | 42 L/kg | 5.5× reduction |
Carbon Footprint | 89 kg CO2/kg | 19 kg CO2/kg | 4.7× reduction |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: